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molecular formula C7H10ClN3O2 B2892366 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride CAS No. 100032-76-6

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

Cat. No. B2892366
M. Wt: 203.63
InChI Key: CXNLYIUEYAZYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000028B2

Procedure details

The commercially available 4-methyl-2-nitro-phenylamine (40 g, 0.23 mol) was dissolved in 12N-hydrochloric acid (100 mL), to which sodium nitrite (16 g, 0.23 mol) dissolved in water (50 mL) was slowly added in drops at 0° C. The reaction mixture was stirred for 30 min at 0° C. After lowering the temperature of the reaction mixture to 0° C., tin (II) chloride (132 g, 0.70 mol) dissolved in 100 mL of 12N-hydrochloric acid was slowly added in drops thereto. The reaction mixture was stirred for 3 h at 0° C. to room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N—HCl, and dried to give the title compound (30 g, Yield 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N:12]([O-])=O.[Na+].[Sn](Cl)[Cl:17]>Cl.O>[ClH:17].[N+:9]([C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[NH:8][NH2:12])([O-:11])=[O:10] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
132 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added in drops at 0° C
CUSTOM
Type
CUSTOM
Details
to 0° C.
ADDITION
Type
ADDITION
Details
was slowly added in drops
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at 0° C. to room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washed with a small amount of 6N—HCl
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=C(C=CC(=C1)C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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